2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide
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Overview
Description
2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide is a complex organic compound with a molecular formula of C22H28N4O. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of an indene core, a piperazine ring, and a pyridine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indene core.
Attachment of the Pyridine Moiety: The pyridine moiety is attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indene-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indene, piperazine, or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and molecular targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes, contributing to advancements in the chemical industry.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide
- 2-(4-ethylpiperazin-1-yl)-N-(pyridin-3-ylmethyl)-1,3-dihydroindene-2-carboxamide
- 2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxylic acid
Uniqueness
2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the indene core, piperazine ring, and pyridine moiety in a single molecule provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-2-25-11-13-26(14-12-25)22(15-18-7-3-4-8-19(18)16-22)21(27)24-17-20-9-5-6-10-23-20/h3-10H,2,11-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUPUEKRQZJTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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